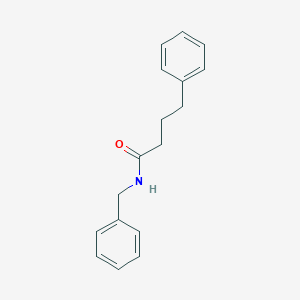
N-phenylundec-10-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylundec-10-enamide is an organic compound with the molecular formula C17H25NO. It is a derivative of undecenoic acid and phenylamine, characterized by the presence of an amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylundec-10-enamide typically involves the reaction of 10-undecenoic acid with phenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-phenylundec-10-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides .
Scientific Research Applications
N-phenylundec-10-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-phenylundec-10-enamide involves its interaction with specific molecular targets. The amide group plays a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
10-Undecenamide: Lacks the phenyl group, leading to different chemical properties.
N-phenylacetamide: Has a shorter carbon chain, affecting its reactivity and applications.
Undecylenamide: Similar structure but different functional groups, leading to varied uses.
Uniqueness: N-phenylundec-10-enamide is unique due to the presence of both the undecenoic acid and phenylamine moieties, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications .
Properties
CAS No. |
29246-34-2 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-phenylundec-10-enamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2,(H,18,19) |
InChI Key |
SXITXMRODXGDBI-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |
| 29246-34-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



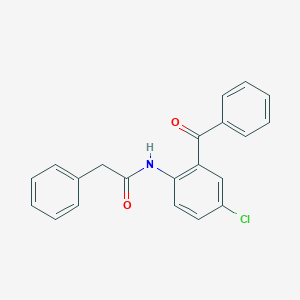
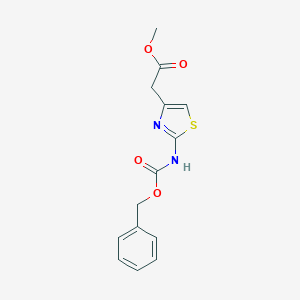
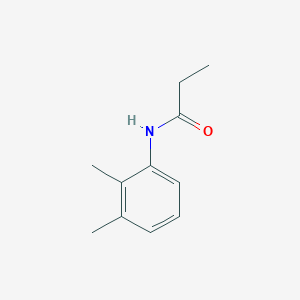

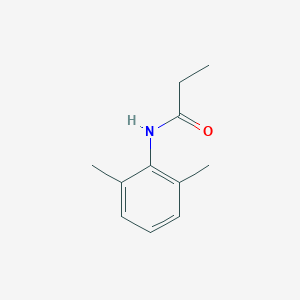

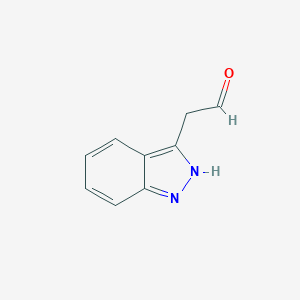

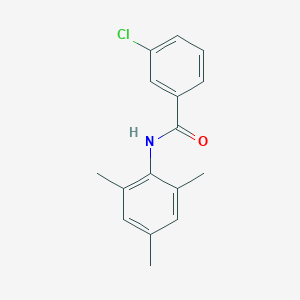
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)


